molecular formula C13H17NO B171236 ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol CAS No. 134575-07-8

((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

Cat. No. B171236
M. Wt: 203.28 g/mol
InChI Key: NMJRXNUMGKZPHG-FUNVUKJBSA-N
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Description

The compound “((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol” is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is also known as "(1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol" .


Synthesis Analysis

The synthesis of similar compounds, such as 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane (6,6-DMABH), has been achieved through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This process involves seven distinct steps and results in a total yield of 28% .


Molecular Structure Analysis

The molecular structure of this compound includes 20 bonds in total: 9 non-H bonds, 1 rotatable bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 113.16 . It is a pale-yellow to yellow-brown liquid . The InChI code for this compound is 1S/C6H11NO/c8-3-6-4-1-7-2-5 (4)6/h4-8H,1-3H2/t4-,5+,6+ .

Scientific Research Applications

Electrocatalytic Cascade Multicomponent Assembling

The compound plays a role in the electrocatalytic cascade multicomponent assembling process, specifically in the stereoselective one-pot synthesis of substituted 3-azabicyclo[3.1.0]hexane-1-carboxylates from aldehyde, malononitrile, malonate, and methanol. This process results in the stereoselective formation of methyl 6-substituted 5-cyano-4,4-dialkoxy-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylates (Vereshchagin et al., 2008).

Enantioselective Synthesis via Aza-Diels-Alder Reaction

This chemical is significant in the enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives through the aza-Diels-Alder reaction. The process involves the asymmetric aza-Diels-Alder reaction of glyoxylate-derived N-benzylimine with cyclopentadiene, leading to the enantioselective synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]carboxylate (Vale et al., 2006).

Synthesis of Optically Pure l-Glutamates

The compound is utilized in the synthesis of optically pure l-glutamates, as shown in the preparation of N-acetyl and N-Cbz derivatives of 3-oxa-6-azabicyclo[3.1.0]hexan-2-one. This represents a notable example of using a carbohydrate for the preparation of l-glutamate derivatives and a stereocontrolled synthesis of glutamate analogues (Dauban et al., 1996).

Synthesis of Novel Methanopyrrolidine Alcohols and Fluorides

It's also involved in the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, including the synthesis of methanopyrrolidine alcohols and fluorides. This synthesis involves rearrangements initiated by Selectfluor and Deoxo-Fluor (Krow et al., 2004).

Aza-Prins Reaction in Synthesis

This compound is significant in the Aza-Prins reaction, particularly in the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan. This reaction is promoted by Bi (OTf)3 and leads to the formation of 6-oxa-2-azabicyclo[3.2.1]octanes, which are further converted to enantiomerically pure compounds (Gálvez et al., 2021).

Practical Synthesis of Advanced Heterocyclic Intermediates

Its use in the practical, scalable synthesis of advanced heterocyclic intermediates like 6-triazolylazabicyclo[3.1.0]hexane is also notable. This involves a robust synthetic sequence that includes cyclopropanation and transamination (Sirois et al., 2018).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapours/spray. It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-9-13-11-7-14(8-12(11)13)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJRXNUMGKZPHG-FUNVUKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468754, DTXSID201171038
Record name [(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,5α,6β)-3-(Phenylmethyl)-3-azabicyclo[3.1.0]hexane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

CAS RN

134575-07-8, 1246025-66-0
Record name [(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,5α,6β)-3-(Phenylmethyl)-3-azabicyclo[3.1.0]hexane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

Citations

For This Compound
1
Citations
MA Berliner, SPA Dubant, T Makowski… - … Process Research & …, 2011 - ACS Publications
A recent development for the efficient and environmentally friendly synthesis of aliphatic amines is the transition-metal-catalyzed redox-neutral coupling of an alcohol and an amine, …
Number of citations: 108 pubs.acs.org

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